molecular formula C16H19BBrNO2 B2750220 6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 2377607-23-1

6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B2750220
CAS No.: 2377607-23-1
M. Wt: 348.05
InChI Key: UBFAIWGDDLQOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This particular compound features a bromine atom, a methyl group, and a boronate ester, making it a versatile intermediate in organic synthesis, especially in Suzuki–Miyaura coupling reactions .

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of kinase inhibitors for the treatment of certain types of cancer

Mode of Action

Compounds with similar structures have been known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Given its potential role as a kinase inhibitor , it could be involved in pathways related to cell signaling, growth, and proliferation

Result of Action

If it acts as a kinase inhibitor , it could potentially inhibit the activity of certain kinases, thereby affecting cell signaling pathways and potentially slowing down cell growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves multiple steps:

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling would yield biaryl compounds, while oxidation could produce quinoline derivatives with hydroxyl or carbonyl groups.

Scientific Research Applications

6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its specific substitution pattern, which combines a bromine atom, a methyl group, and a boronate ester on a quinoline ring. This unique structure makes it particularly useful in Suzuki–Miyaura coupling reactions, offering versatility in the synthesis of complex organic molecules .

Properties

IUPAC Name

6-bromo-8-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BBrNO2/c1-10-6-13(18)8-11-7-12(9-19-14(10)11)17-20-15(2,3)16(4,5)21-17/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFAIWGDDLQOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC(=C3)Br)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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